molecular formula C18H18N2O3 B2416103 (E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-morpholinoaniline CAS No. 321979-23-1

(E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-morpholinoaniline

Cat. No.: B2416103
CAS No.: 321979-23-1
M. Wt: 310.353
InChI Key: ISOJCCFFKDPVTL-XDHOZWIPSA-N
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Description

“(E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-morpholinoaniline” is an organic compound . It is a solid compound with a color that is either colorless or light yellow . Its chemical formula is C10H8O4 and it has a molecular weight of 192.17 grams per mole .


Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . These compounds were characterized by elemental analysis and various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using single crystal X-ray crystallographic results . The structure of these compounds was also optimized geometrically using Density Functional Theory (DFT) calculations .


Chemical Reactions Analysis

The bioreduction of 1-(benzo[d][1,3]dioxol-5-yl)ethanone for the production of enantiomerically pure (S)-1-(1,3-benzodioxal-5-yl) ethanol was investigated using freeze-dried whole-cell of Lactobacillus fermentum P1 . The reduction conditions were optimized with a D-optimal experimental design-based optimization methodology .


Physical and Chemical Properties Analysis

“this compound” is a solid compound with a color that is either colorless or light yellow . Its chemical formula is C10H8O4 and it has a molecular weight of 192.17 grams per mole . The experimental energy gap is 3.18 eV, whereas the theoretical HOMO–LUMO energy gap value is 2.73 eV .

Scientific Research Applications

Synthesis and Chemical Reactions

A study elaborates on the synthesis and antimicrobial activities of triazole derivatives, introducing the methodology to synthesize various compounds, potentially including derivatives similar to "(E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-morpholinoaniline" and examining their biological activities (Bektaş et al., 2007). Another research focuses on the electrochemical oxidation of morpholinoaniline derivatives, shedding light on their chemical behavior in different pH environments and potential applications in electrochemical processes (Beiginejad & Nematollahi, 2013).

Applications in Medicinal Chemistry

Research into benzimidazoles containing morpholine skeletons as glucosidase inhibitors with antioxidant activity highlights the synthesis of compounds that could be structurally related to "this compound". These compounds show promise as therapeutic agents due to their biological activities (Özil et al., 2018).

Electrochemical Synthesis

Another aspect of research demonstrates the electrochemical synthesis of disulfides of morpholinoaniline derivatives, indicating the potential for creating complex molecules with unique chemical properties useful in various applications, including material science and drug development (Esmaili & Nematollahi, 2013).

Mechanism of Action

While the specific mechanism of action for “(E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-morpholinoaniline” is not mentioned in the search results, similar compounds have been explored due to their potential applications in the fields of organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .

Safety and Hazards

While specific safety and hazards information for “(E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-morpholinoaniline” is not available, it is generally recommended to take appropriate safety measures when handling similar compounds. This includes wearing protective gloves, eye protection, and respiratory protection .

Future Directions

The biocatalytic asymmetric reduction of prochiral ketones is a significant transformation in organic chemistry as chiral carbinols are biologically active molecules and may be used as precursors of many drugs . The use of Lactobacillus fermentum P1 as an effective biocatalyst to obtain (S)-1-(1,3-benzodioxal-5-yl) ethanol and with the D-optimal experimental design-based optimization, this product could be obtained with the 99% ee and 99% cr . This suggests potential future directions for the use of “(E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-morpholinoaniline” in the synthesis of biologically active molecules.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(4-morpholin-4-ylphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-6-17-18(23-13-22-17)11-14(1)12-19-15-2-4-16(5-3-15)20-7-9-21-10-8-20/h1-6,11-12H,7-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOJCCFFKDPVTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N=CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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